molecular formula C17H17Cl2N3OS2 B4731785 N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4731785
M. Wt: 414.4 g/mol
InChI Key: DQGNORVLOLSAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative that has shown promise as a potential anticancer agent, as well as in the treatment of other diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood, but studies have suggested that it works by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of this compound. One study found that this compound can inhibit the growth of bacteria, including multidrug-resistant strains. Other studies have suggested that this compound may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for further research into cancer treatment. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One area of interest is in further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Other areas of research could include investigating the potential use of this compound in the treatment of other diseases, such as bacterial infections or inflammatory disorders. Overall, this compound shows promise as a versatile compound with potential applications in a variety of scientific research areas.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2/c1-11-4-2-3-5-12(11)9-25-10-16(23)21-22-17(24)20-15-7-13(18)6-14(19)8-15/h2-8H,9-10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGNORVLOLSAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 6
N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.